molecular formula C20H21NO6 B6429272 methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate CAS No. 1704550-96-8

methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate

Cat. No.: B6429272
CAS No.: 1704550-96-8
M. Wt: 371.4 g/mol
InChI Key: MLHQMWXUJMTAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further connected to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed via a reductive amination reaction, where a carbonyl compound reacts with an amine in the presence of a reducing agent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with the piperidine-pyran intermediate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyran ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The ester and amide groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the piperidine ring.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, while the ester and amide groups can form hydrogen bonds with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate: Similar pyran structure but lacks the piperidine and benzoate groups.

    Methyl 2-oxo-2H-pyran-4-carboxylate: Similar pyran structure but lacks the piperidine group.

    Piperidine-1-carboxylate derivatives: Similar piperidine structure but lacks the pyran and benzoate groups.

Uniqueness

Methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate is unique due to its combination of a pyran ring, piperidine ring, and benzoate ester. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings based on recent research.

1. Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the piperidine ring and the introduction of the 6-methyl-2-oxo-2H-pyran moiety. The methodology often employs standard organic reactions such as the Knoevenagel condensation and Michael addition, which have been optimized for yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds containing the 6-methyl-2-oxo-2H-pyran structure exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 µg/mL against resistant strains of Mycobacterium tuberculosis . This suggests that this compound may possess comparable antimicrobial properties.

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Protein Synthesis : Compounds similar to this compound may interfere with bacterial ribosomal function, leading to inhibition of protein synthesis.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, contributing to their antimicrobial efficacy.
  • Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.

Case Study: Antitubercular Activity

A study focused on piperidinothiosemicarbazone derivatives showed that modifications at specific positions significantly affected their activity against M. tuberculosis. The most potent derivatives had MIC values as low as 0.5 µg/mL against resistant strains, suggesting structural features critical for activity . This highlights the potential relevance of similar modifications in this compound for enhancing its biological activity.

Table: Biological Activity Comparison

Compound NameStructure FeatureMIC (µg/mL)Activity Type
Compound APiperidine0.5Antitubercular
Compound BPyridine4Antimicrobial
Methyl Derivative6-Methyl-PyranTBDPotentially Antimicrobial

4. Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial therapy, particularly against resistant strains of bacteria such as M. tuberculosis. Further research is warranted to elucidate its precise mechanisms of action and optimize its structure for enhanced efficacy.

Properties

IUPAC Name

methyl 2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-13-11-15(12-18(22)26-13)27-14-7-9-21(10-8-14)19(23)16-5-3-4-6-17(16)20(24)25-2/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHQMWXUJMTAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.